[4-(Aminomethyl)cyclohexyl]methanol

Polyester Synthesis Polymer Chemistry Polycondensation

Achieve consistent polycondensation outcomes where aromatic analogs fail. [4-(Aminomethyl)cyclohexyl]methanol (CAS 17879-23-1) features rigid trans-(1r,4r) stereochemistry (X-ray confirmed) for defined spatial orientation of amine and hydroxyl groups. • LogP 0.42, PSA 46.25 Ų for balanced solubility/permeability in PROTAC linker design. • Saturated cycloaliphatic scaffold avoids synthetic failure of aromatic analog p-xylylene-α-hydroxy-α′-amine. • Stereochemical purity ensures predictable N-O acyl migration kinetics unavailable from cis isomers.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 17879-23-1
Cat. No. B177226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Aminomethyl)cyclohexyl]methanol
CAS17879-23-1
Synonyms[trans-4-(aminomethyl)cyclohexyl]methanol(SALTDATA: FREE)
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)CO
InChIInChI=1S/C8H17NO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-6,9H2
InChIKeyWWDKVICMJWBJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(Aminomethyl)cyclohexyl]methanol: Cycloaliphatic Aminoalcohol Scaffold


[4-(Aminomethyl)cyclohexyl]methanol (CAS 17879-23-1; also designated trans-4-(aminomethyl)cyclohexanemethanol) is a bifunctional cycloaliphatic aminoalcohol with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . The compound features a rigid cyclohexane core bearing both an aminomethyl (-CH2NH2) and a hydroxymethyl (-CH2OH) substituent in a 1,4-trans configuration [1]. Its calculated LogP value of 0.42 [2] and polar surface area of 46.25 Ų [1] confer balanced aqueous/organic solubility, enabling its use as a versatile intermediate in polycondensation reactions [3] and as a PROTAC linker building block .

Why [4-(Aminomethyl)cyclohexyl]methanol Is Irreplaceable


The structural and stereochemical attributes of [4-(aminomethyl)cyclohexyl]methanol render it non-interchangeable with superficially similar aminoalcohols. Substitution with the unsaturated aromatic analog p-xylylene-α-hydroxy-α′-amine results in demonstrable failure during polyester and polyester-amide synthesis, as documented in patent literature [1]. Furthermore, stereochemical variants (cis vs. trans isomers) exhibit divergent reactivity profiles in N-O acyl migration reactions, with the trans configuration providing a distinct kinetic and thermodynamic landscape that cannot be replicated by cis isomers or positional regioisomers such as 2-aminomethylcyclohexanol [2]. These differences arise from fundamental variations in molecular geometry, conformational energy, and the spatial orientation of reactive functional groups—parameters that directly govern reaction outcomes in condensation polymerization and targeted bioconjugation applications.

[4-(Aminomethyl)cyclohexyl]methanol: Differentiation Evidence


Cycloaliphatic Advantage in Polyester Synthesis

In polyester and polyester-amide polycondensation reactions, [4-(aminomethyl)cyclohexyl]methanol (trans-4-aminomethylcyclohexanemethanol) produces useful linear polymers, whereas the unsaturated aromatic analog p-xylylene-α-hydroxy-α′-amine is explicitly reported as 'relatively ineffective' for the same synthetic purpose [1]. The cycloaliphatic saturation eliminates undesirable side reactions characteristic of benzyl amine/benzyl alcohol derivatives under identical reaction conditions [1].

Polyester Synthesis Polymer Chemistry Polycondensation

Stereochemical Control of N-O Acyl Migration

Stereochemical configuration exerts a measurable influence on the N-O acyl migration behavior of cyclohexane-based aminoalcohols. Studies on the closely related system (2-aminomethylcyclohexanol and 2-hydroxymethylcyclohexylamine) demonstrate that trans and cis isomers exhibit distinct Hammett reaction constants, with the trans configuration providing a unique reactivity profile not shared by the cis counterpart [1]. This stereochemical dependence in cyclic aminoalcohols establishes a class-level principle directly applicable to 4-substituted analogs.

Stereochemistry Reaction Kinetics Acyl Migration

Lipophilicity Profile vs. Related Aminoalcohols

[4-(Aminomethyl)cyclohexyl]methanol (CAS 17879-23-1) exhibits a calculated LogP value of 0.42 and a polar surface area (PSA) of 46.25 Ų [1]. These values position the compound in a distinct lipophilicity regime compared to common alternative aminoalcohol scaffolds. For reference, trans-4-aminocyclohexanemethanol (lacking the methylene spacer on the amine, CAS 1467-84-1) would be predicted to exhibit lower LogP due to the absence of the additional methylene unit. The balanced LogP and moderate PSA of 46.25 Ų support favorable aqueous solubility while maintaining sufficient membrane permeability for cell-based applications [1].

Lipophilicity ADME Prediction Physicochemical Properties

X-ray Confirmation of Trans Configuration

The absolute stereochemistry and trans configuration of [4-(aminomethyl)cyclohexyl]methanol has been unambiguously confirmed by single-crystal X-ray diffraction [1][2]. The crystal structure determination provides definitive assignment of the (1r,4r) stereochemistry, which cannot be conclusively established by NMR or chromatographic methods alone. This structural certainty is critical for applications requiring precise stereochemical integrity.

Crystallography Stereochemical Confirmation Quality Control

[4-(Aminomethyl)cyclohexyl]methanol: Procurement Scenarios


Linear Polyester & Polyester-Amide Synthesis

This compound is a documented effective monomer for producing linear polyesters and polyester-amides through polycondensation reactions [1]. The saturated cycloaliphatic scaffold avoids the synthetic failure observed with the aromatic analog p-xylylene-α-hydroxy-α′-amine, which is explicitly reported as ineffective for these polymerizations [1]. Researchers and industrial polymer chemists should procure this specific cycloaliphatic aminoalcohol (CAS 17879-23-1) when developing new polyester-based materials requiring reproducible polycondensation outcomes.

PROTAC Linker with Balanced Lipophilicity

As a bifunctional linker building block with a calculated LogP of 0.42 and PSA of 46.25 Ų, this compound provides a defined physicochemical signature for PROTAC (Proteolysis Targeting Chimera) assembly [1][2]. The balanced lipophilicity supports both aqueous handling and sufficient membrane permeability for ternary complex formation. Procurement is indicated when designing PROTACs requiring a rigid cycloaliphatic spacer with predictable physicochemical properties.

Stereospecific Derivatization with Trans Geometry

The trans (1r,4r) stereochemistry of this compound, definitively assigned by single-crystal X-ray diffraction [1], provides a rigid scaffold with defined spatial orientation of the aminomethyl and hydroxymethyl functional groups. This stereochemical certainty is essential for applications where precise molecular geometry governs reactivity—as demonstrated by stereochemical dependence in N-O acyl migration reactions in related cyclic aminoalcohol systems [2]—or where crystal packing and supramolecular interactions are design parameters.

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